1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one
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Overview
Description
1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a dihydropyridinone moiety
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group and a benzyl group in its structure suggests that it may interact with its targets through hydrophobic interactions and potential π-π stacking with aromatic residues .
Biochemical Pathways
Without a known target, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation . The compound’s bioavailability would depend on several factors, including its solubility, permeability, and metabolic stability .
Result of Action
Given its structural features, it may have potential effects on cell signaling, protein function, and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carbonyl compound, followed by cyclization. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a versatile method for incorporating this functional group into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share the trifluoromethyl group and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds have a similar heterocyclic structure and are known for their cytotoxic properties.
Uniqueness
1-benzyl-3-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)17-9-4-8-16(12-17)14-31-21-27-26-19(30-21)18-10-5-11-28(20(18)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYUCQXVYAMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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